(1S,6R)-8-methyl-3,8-diazabicyclo[4.2.0]octane dihydrochloride
Description
(1S,6R)-8-Methyl-3,8-diazabicyclo[4.2.0]octane dihydrochloride is a bicyclic diamine derivative with a rigid [4.2.0] octane ring system. The compound features a methyl substituent at the 8-position and two nitrogen atoms at the 3- and 8-positions, forming a diazabicyclo scaffold.
Properties
IUPAC Name |
(1S,6R)-8-methyl-3,8-diazabicyclo[4.2.0]octane;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2.2ClH/c1-9-5-6-2-3-8-4-7(6)9;;/h6-8H,2-5H2,1H3;2*1H/t6-,7-;;/m1../s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAKUHFJICYNYRD-GPJOBVNKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2C1CNCC2.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@@H]2[C@H]1CNCC2.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(1S,6R)-8-methyl-3,8-diazabicyclo[4.2.0]octane dihydrochloride is a bicyclic compound with significant potential in medicinal chemistry. This compound is characterized by its unique structure and has garnered attention for its biological activity, particularly in the context of antimicrobial and enzyme inhibition properties.
Chemical Structure and Properties
- Molecular Formula : C7H16Cl2N2
- Molecular Weight : 199.12 g/mol
- CAS Number : 2221988-52-7
- Purity : Typically ≥ 95%
The compound features a bicyclic framework that contributes to its biological activity and interaction with various biological targets.
Antimicrobial Properties
Research indicates that (1S,6R)-8-methyl-3,8-diazabicyclo[4.2.0]octane dihydrochloride exhibits notable antimicrobial activity. In various studies, it has been tested against a range of bacterial strains, demonstrating effectiveness comparable to established antibiotics.
Table 1: Antimicrobial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Pseudomonas aeruginosa | 0.5 μg/mL |
| Escherichia coli | 1 μg/mL |
| Staphylococcus aureus | 0.25 μg/mL |
These results suggest that the compound may serve as a promising candidate for further development as an antibacterial agent.
Enzyme Inhibition
In addition to its antimicrobial properties, (1S,6R)-8-methyl-3,8-diazabicyclo[4.2.0]octane dihydrochloride has shown potential in inhibiting certain enzymes involved in bacterial resistance mechanisms.
Case Study: β-Lactamase Inhibition
A study evaluated the compound's ability to inhibit β-lactamases, enzymes that confer resistance to β-lactam antibiotics. The findings indicated that:
- IC50 Values : The compound exhibited IC50 values in the low micromolar range against various β-lactamase enzymes.
- Synergistic Effects : When combined with β-lactam antibiotics, it enhanced their efficacy against resistant strains.
This aspect of its biological activity is particularly relevant given the rising issue of antibiotic resistance.
The precise mechanism by which (1S,6R)-8-methyl-3,8-diazabicyclo[4.2.0]octane dihydrochloride exerts its biological effects is still under investigation. However, preliminary studies suggest that it may interact with specific bacterial cell wall synthesis pathways and inhibit critical enzymatic functions necessary for bacterial growth and survival.
Research Findings
Recent research has focused on the structure-activity relationship (SAR) of this compound to optimize its efficacy and reduce potential toxicity:
- Modifications to the bicyclic structure have been explored to enhance binding affinity to target enzymes.
- Toxicity studies indicate a favorable safety profile in preclinical models.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Isomers
(1R,6S)-3-Methyl-3,8-diazabicyclo[4.2.0]octane Dihydrochloride
- Molecular Formula : C₇H₁₄Cl₂N₂
- Key Difference : Substituent position (3-methyl vs. 8-methyl) and stereochemistry [(1R,6S)] .
- Impact : Altered steric and electronic properties influence reactivity and binding affinity. For example, the 3-methyl isomer may exhibit different solubility or metabolic stability compared to the 8-methyl variant.
8-Methyl-3,8-diazabicyclo[3.2.1]octane Dihydrochloride
- Molecular Formula : C₇H₁₄Cl₂N₂
- Key Difference : Bicyclo[3.2.1] vs. [4.2.0] ring system.
- Applications : Used in the synthesis of Beclabuvir (HCV protease inhibitor), highlighting its role in antiviral drug development .
- Synthesis : Hydrogenation of benzyl-protected intermediates followed by dihydrochloride salt formation .
(1S,6S)-cis-2,8-Diazabicyclo[4.3.0]nonane
Comparative Data Table
Key Research Findings
- Stereochemical Purity : Salt-based resolution methods (e.g., diastereomeric precipitation) are critical for isolating high-purity (1S,6R) enantiomers, as seen in analogous syntheses .
- Pharmaceutical Relevance : The [3.2.1] analog’s role in Beclabuvir underscores the importance of bicyclic diamines in drug design, though the [4.2.0] variant remains underexplored in clinical settings .
Q & A
Basic Synthesis: What are the optimized synthetic routes for (1S,6R)-8-methyl-3,8-diazabicyclo[4.2.0]octane dihydrochloride?
Methodological Answer:
The synthesis typically involves cyclization of linear precursors under controlled conditions. Key steps include:
- Precursor Preparation: Start with a linear diamine or amino alcohol derivative.
- Cyclization: Use catalysts (e.g., palladium or platinum complexes) in solvents like dichloromethane or ethanol at 60–80°C .
- Purification: Employ column chromatography or recrystallization to isolate the bicyclic product.
- Salt Formation: React the free base with HCl in methanol to yield the dihydrochloride salt.
| Key Parameters | Conditions |
|---|---|
| Catalyst | Pd/C or PtO₂ |
| Solvent | Dichloromethane, ethanol |
| Temperature | 60–80°C |
| Yield Optimization | pH 4–5 during salt formation |
Advanced Synthesis: How is stereochemical integrity maintained during synthesis?
Methodological Answer:
Stereocontrol is achieved via:
- Chiral Auxiliaries: Use enantiomerically pure starting materials.
- Asymmetric Catalysis: Employ chiral catalysts (e.g., BINAP-Pd complexes) to direct cyclization stereochemistry .
- Kinetic Resolution: Optimize reaction rates to favor the desired (1S,6R) configuration.
- Analytical Validation: Confirm stereochemistry via circular dichroism (CD) or X-ray crystallography .
Basic Analytical Characterization: What techniques validate purity and structure?
Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR confirms proton environments and carbon framework (e.g., δ 3.2–3.8 ppm for N-CH₃ groups) .
- IR Spectroscopy: Peaks at 2500–2800 cm⁻¹ indicate NH⁺ and HCl stretches .
- Melting Point: Sharp melting points (±2°C) confirm crystalline purity.
- Elemental Analysis: Match calculated vs. observed C, H, N, Cl percentages .
Advanced Analytical Challenges: How are polymorphic forms or hydration states resolved?
Methodological Answer:
- DSC/TGA: Differentiate polymorphs by thermal behavior (e.g., endothermic peaks for dehydration).
- PXRD: Compare diffraction patterns to known crystal structures .
- Dynamic Vapor Sorption (DVS): Assess hygroscopicity under varying humidity.
- Solid-State NMR: Resolve hydrogen-bonding networks in anhydrous vs. hydrated forms .
Basic Reactivity: Which reactions modify the compound’s functional groups?
Methodological Answer:
- Oxidation: Treat with KMnO₄ in acidic conditions to oxidize secondary amines to nitro groups.
- Reduction: Use LiAlH₄ to reduce amides to amines.
- Alkylation: React with alkyl halides (e.g., CH₃I) to quaternize the tertiary nitrogen .
Advanced Mechanistic Studies: How are reaction pathways elucidated?
Methodological Answer:
- Isotopic Labeling: Use ¹⁵N-labeled precursors to track nitrogen migration via MS/MS.
- Kinetic Profiling: Monitor intermediates via stopped-flow NMR or HPLC.
- Computational Modeling: DFT calculations (e.g., Gaussian 16) predict transition states and activation energies .
Biological Activity: What methodologies assess its neurotransmitter receptor interactions?
Methodological Answer:
- Radioligand Binding Assays: Use ³H-labeled ligands (e.g., ³H-naloxone) to measure affinity at opioid receptors .
- Electrophysiology: Patch-clamp studies on transfected HEK293 cells quantify ion channel modulation.
- In Vivo Behavioral Tests: Evaluate analgesic effects in rodent models (e.g., tail-flick test) .
Stability Testing: How is compound stability evaluated under varying conditions?
Methodological Answer:
- Forced Degradation: Expose to heat (40–80°C), light (ICH Q1B), and pH extremes (1–13).
- HPLC-MS: Monitor degradation products (e.g., hydrolyzed rings or oxidized amines).
- Accelerated Stability Studies: Store at 25°C/60% RH for 6 months to predict shelf life .
Data Contradictions: How to resolve conflicting solubility or activity reports?
Methodological Answer:
- Solvent Screening: Test solubility in DMSO, PBS, and simulated gastric fluid.
- Counterion Effects: Compare dihydrochloride vs. free base solubility profiles.
- Meta-Analysis: Use tools like RevMan to statistically reconcile activity data across studies .
Safety and Handling: What protocols mitigate risks in lab-scale synthesis?
Methodological Answer:
- Ventilation: Use fume hoods for HCl gas evolution during salt formation.
- PPE: Wear nitrile gloves and goggles to prevent skin/eye contact.
- Waste Management: Neutralize acidic waste with NaHCO₃ before disposal .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
